N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(oxolan-2-yl)methyl]ethanediamide
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Overview
Description
N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a dimethylamino group, a hydroxyethyl group, and an oxolan-2-ylmethyl group, making it a versatile molecule in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with ethylenediamine, followed by the addition of oxirane to introduce the oxolan-2-ylmethyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety, often employing automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(oxolan-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, often requiring specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions include various substituted amides, alcohols, and ketones, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(oxolan-2-yl)methyl]ethanediamide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds share structural similarities and exhibit similar biological activities.
Triphenylamine-linked pyridine, thiazole, and pyrazole analogues: These analogues are used in similar research applications and have comparable chemical properties.
Uniqueness
N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(oxolan-2-yl)methyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-N-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-20(2)13-7-5-12(6-8-13)15(21)11-19-17(23)16(22)18-10-14-4-3-9-24-14/h5-8,14-15,21H,3-4,9-11H2,1-2H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPRJYKFUHRJFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2CCCO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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